3-Iodo-L-tyrosine calcium

Description

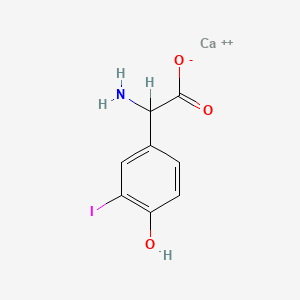

Structure

3D Structure of Parent

Properties

CAS No. |

7681-60-9 |

|---|---|

Molecular Formula |

C8H7CaINO3+ |

Molecular Weight |

332.13 g/mol |

IUPAC Name |

calcium;2-amino-2-(4-hydroxy-3-iodophenyl)acetate |

InChI |

InChI=1S/C8H8INO3.Ca/c9-5-3-4(1-2-6(5)11)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+2/p-1 |

InChI Key |

ZEXUVOVLENOFRC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)[O-])N)I)O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-L-tyrosine Calcium: Properties, Applications, and Analytical Methodologies

This guide provides a comprehensive technical overview of 3-Iodo-L-tyrosine calcium, a compound of significant interest to researchers and professionals in drug development and biochemical research. By synthesizing its chemical and physical characteristics, exploring its primary applications, and detailing robust analytical protocols, this document serves as an essential resource for leveraging this compound in experimental and developmental settings.

Introduction: The Significance of 3-Iodo-L-tyrosine and its Calcium Salt

3-Iodo-L-tyrosine, a derivative of the amino acid L-tyrosine, is a crucial intermediate in the biosynthesis of thyroid hormones.[1][2] Its structure, featuring an iodine atom on the phenyl ring, also makes it a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine.[3][4] These dual roles have established 3-Iodo-L-tyrosine as a valuable tool in endocrinology, neuroscience, and pharmacology.

The calcium salt of 3-Iodo-L-tyrosine offers potential advantages in specific applications, such as improved handling characteristics or altered solubility profiles, making it a relevant compound for formulation and drug development studies. This guide will delve into the known properties of both the parent compound and its calcium salt, providing a holistic understanding for researchers.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 3-Iodo-L-tyrosine and its calcium salt is fundamental for its effective application. While extensive experimental data is available for 3-Iodo-L-tyrosine, specific experimental values for its calcium salt are less common. The following table summarizes the key properties, with data for the calcium salt primarily derived from computed sources.

| Property | 3-Iodo-L-tyrosine | 3-Iodo-L-tyrosine Calcium |

| Synonyms | 3-Monoiodo-L-tyrosine, MIT | Calcium bis((2S)-2-amino-2-(4-hydroxy-3-iodophenyl)acetate) |

| CAS Number | 70-78-0[3] | 7681-60-9[5] |

| Molecular Formula | C₉H₁₀INO₃[6] | C₁₆H₁₄CaI₂N₂O₆[5] |

| Molecular Weight | 307.09 g/mol [7] | 624.18 g/mol (Computed)[5] |

| Appearance | White to off-white powder[7] | Data not available |

| Melting Point | 205-210 °C (decomposes)[3][6][8] | Data not available |

| Solubility | Soluble in dilute aqueous acid and base.[3][9] Limited solubility in water (0.45 mg/mL at neutral pH).[10][11] | Data not available; likely similar solubility profile to the parent compound with potential for higher aqueous solubility. |

| Optical Rotation | [α]D²⁰ = -4 ± 2° (c=5 in 1N HCl)[7] | Data not available |

It is scientifically reasonable to infer that the calcium salt will exhibit similar spectroscopic and chromatographic behavior to the parent amino acid, with adjustments for the presence of the calcium ion and the change in molecular weight.

Structural Elucidation

The chemical structure of 3-Iodo-L-tyrosine forms the basis of its biological activity.

Caption: Inhibition of the dopamine synthesis pathway by 3-Iodo-L-tyrosine.

Thyroid Hormone Research

3-Iodo-L-tyrosine is a direct precursor in the synthesis of thyroid hormones triiodothyronine (T3) and thyroxine (T4). [1][2]Its availability and metabolism are central to thyroid function. As such, it is an indispensable compound for research into thyroid physiology, the diagnosis of thyroid disorders, and the development of therapeutic agents for conditions related to thyroid dysfunction. [2][7]

Radiolabeling and Imaging

The presence of an iodine atom allows for the straightforward radiolabeling of 3-Iodo-L-tyrosine with isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). [7][12]This makes it a valuable precursor for the development of radiopharmaceuticals used in diagnostic imaging techniques such as Single Photon Emission Computed Tomography (SPECT) to study amino acid transport and metabolism in vivo, particularly in oncology. [12]

Experimental Protocols: Analytical Methodologies

The accurate quantification and characterization of 3-Iodo-L-tyrosine are crucial for its application in research. The following protocols are based on established methods for the parent compound and can be adapted for the calcium salt.

High-Performance Liquid Chromatography (HPLC)

A robust and widely used method for the separation and quantification of 3-Iodo-L-tyrosine is reverse-phase HPLC. [2][13] Workflow for HPLC Analysis:

Caption: General workflow for the HPLC analysis of 3-Iodo-L-tyrosine.

Detailed HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing over time to elute the analyte. For example, 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10-20 µL.

-

Internal Standard: An appropriate internal standard, such as theophylline, can be used for improved quantitative accuracy. [13] Causality in Method Selection: The choice of a C18 column is based on the hydrophobic nature of the iodinated phenyl ring of the molecule. The use of TFA as an ion-pairing agent helps to improve peak shape and retention time reproducibility for the amino acid. A gradient elution is necessary to ensure the efficient separation of 3-Iodo-L-tyrosine from potential impurities and other components in complex samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural confirmation of 3-Iodo-L-tyrosine.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D₂O with a small amount of DCl or NaOD to aid solubility.

-

¹H NMR: Expected signals would include aromatic protons on the phenyl ring, and aliphatic protons of the alanine side chain. The chemical shifts of the aromatic protons will be influenced by the presence of the iodine and hydroxyl groups.

-

¹³C NMR: Characteristic signals for the aromatic carbons (with the carbon bearing the iodine showing a significantly different chemical shift) and the aliphatic carbons of the amino acid backbone would be observed.

Public databases like the Human Metabolome Database provide reference spectra for 3-Iodo-L-tyrosine. [6]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the detection and quantification of 3-Iodo-L-tyrosine.

-

Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

-

Tandem MS (MS/MS): For enhanced specificity, tandem mass spectrometry can be employed. Fragmentation of the parent ion would likely involve the loss of the carboxyl group or cleavage of the side chain. [2]

Safety and Handling

-

General Handling: Avoid contact with skin, eyes, and clothing. [14][15]Wash hands thoroughly after handling. Use in a well-ventilated area. [15]* Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [14]* Storage: Store in a cool, dry, and well-ventilated place, protected from light. [9][16]A recommended storage temperature is often -20°C. [3][15]* In case of Exposure:

Conclusion

3-Iodo-L-tyrosine and its calcium salt are versatile compounds with significant applications in biomedical research and drug development. Their role as a tyrosine hydroxylase inhibitor and a precursor to thyroid hormones makes them invaluable tools for investigating fundamental biological processes. This guide has provided a detailed overview of their chemical and physical properties, key applications, and robust analytical methodologies. By understanding these technical aspects, researchers can confidently and effectively utilize 3-Iodo-L-tyrosine calcium in their scientific endeavors.

References

-

Chem-Impex. 3-Iodo-L-tyrosine. [Link]

-

Wikipedia. 3-Iodotyrosine. [Link]

-

PubChem. 3-Iodo-L-Tyrosine. [Link]

-

Biological Magnetic Resonance Bank. bmse000327 3,5-Diiodo-L-tyrosine. [Link]

-

Chem-Impex. 3-Iodo-D-tyrosine. [Link]

-

MetaSci. Safety Data Sheet 3-Iodo-L-tyrosine. [Link]

-

DC Fine Chemicals. Safety Data Sheet - 3,5-Diiodo-L-tyrosine. [Link]

-

PubChem. Calcium 3-iodo-L-tyrosine. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3,5-Diiodo-l-tyrosine. [Link]

-

PubMed. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. [Link]

-

mzCloud. 3 Iodo L tyrosine. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Iodide and Thyroid Hormones. [Link]

-

Captivate Bio. L-Tyrosine in Cell Culture. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Tyrosine. [Link]

-

PubMed. Tyrosine and calcium/calmodulin kinases are common signaling components in the generation of reactive oxygen species in human lymphocytes. [Link]

-

SciSpace. Optical Rotation and Configuration of Poly-L-tyrosine. [Link]

-

ResearchGate. How can I prepare L-Tyrosine solution? [Link]

-

Chemistry Stack Exchange. The Solubility of Tyrosine. [Link]

-

Applied Photophysics. Measuring Intrinsic Tyrosine Fluorescence with Stopped-flow for Ca2+ Kinetics of Calmodulin. [Link]

-

PubMed. Characterization of 3-[125I]iodo-alpha-methyl-L-tyrosine transport via human L-type amino acid transporter 1. [Link]

-

ResearchGate. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. [Link]

-

Eurisotop. 3-iodo-l-tyrosine (13c6, 99%). [Link]

Sources

- 1. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Iodo-L-tyrosine 70-78-0 [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Calcium 3-iodo-L-tyrosine | C16H14CaI2N2O6 | CID 119026185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chembk.com [chembk.com]

- 9. 3-Iodo-L-tyrosine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. L-Tyrosine in Cell Culture [sigmaaldrich.cn]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of 3-[125I]iodo-alpha-methyl-L-tyrosine transport via human L-type amino acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sds.metasci.ca [sds.metasci.ca]

- 16. isotope.com [isotope.com]

3-Iodo-L-tyrosine calcium molecular structure and weight

An In-Depth Technical Guide to 3-Iodo-L-tyrosine Calcium: Molecular Structure, Properties, and Scientific Applications

Introduction

3-Iodo-L-tyrosine, a halogenated derivative of the essential amino acid L-tyrosine, stands as a pivotal compound in the landscape of biochemical and pharmaceutical research. Its strategic importance stems from its role as a direct precursor in the biosynthesis of thyroid hormones and as a potent inhibitor of key enzymatic pathways.[1][2][3] The compound's utility is further extended through its calcium salt form, which can offer altered solubility and handling properties for various research and development applications.

This technical guide offers a comprehensive exploration of 3-Iodo-L-tyrosine and its calcium salt, designed for researchers, scientists, and drug development professionals. It delves into the core molecular structures, physicochemical properties, and established analytical methodologies. Furthermore, it provides field-proven insights into its critical applications in endocrinology, neuroscience, and the development of advanced radiopharmaceuticals, grounding all claims in authoritative references.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of 3-Iodo-L-tyrosine and its calcium salt is fundamental to its effective application in a laboratory setting.

3-Iodo-L-tyrosine

The foundational structure is that of L-tyrosine, an amino acid featuring a phenyl ring, which is substituted with an iodine atom at the third carbon position (meta to the amino acid side chain). This single, heavy atom modification dramatically influences its biological activity.[2]

Caption: Molecular structure of 3-Iodo-L-tyrosine.

The key physicochemical properties of 3-Iodo-L-tyrosine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀INO₃ | [4][5][6] |

| Molecular Weight | 307.09 g/mol | [5][6] |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | [4][6] |

| CAS Number | 70-78-0 | [2][4] |

| Appearance | White to off-white powder/solid | [3][4] |

| Melting Point | ~210 °C (with decomposition) | [7] |

| Solubility | Soluble in dilute aqueous acid | |

| Storage | -20°C or refrigerated (-5 to 5°C), protect from light | [8] |

3-Iodo-L-tyrosine Calcium

The calcium salt form consists of a single divalent calcium ion (Ca²⁺) ionically bonded to two molecules of deprotonated 3-Iodo-L-tyrosine. This 2:1 stoichiometry is critical for accurately determining its molecular weight and for preparing solutions of a specific molarity.

Caption: Ionic complex of 3-Iodo-L-tyrosine Calcium.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀CaI₂N₂O₆ | [9] |

| Molecular Weight | 654.24 g/mol | [9] |

| IUPAC Name | calcium;bis((2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate) | [9] |

| CAS Number | 7681-60-9 | [9] |

Part 2: Synthesis and Characterization

The integrity of any research study hinges on the purity and confirmed identity of the chemical entities involved. The synthesis of 3-Iodo-L-tyrosine is well-established, and its subsequent characterization relies on standard analytical techniques.

Synthesis Overview

3-Iodo-L-tyrosine is typically synthesized via electrophilic iodination of L-tyrosine.[10] A common and effective method involves using N-iodosuccinimide (NIS) as the iodinating agent.[11] This reagent is favored for its mild reaction conditions and high regioselectivity for the position ortho to the hydroxyl group on the phenyl ring. The calcium salt is subsequently formed by reacting the purified 3-Iodo-L-tyrosine with a stoichiometric amount of a calcium base, such as calcium hydroxide, followed by precipitation or crystallization.

Analytical Characterization

Confirmation of the compound's identity and assessment of its purity are critical validation steps. High-Performance Liquid Chromatography (HPLC) is a primary method for determining purity, while spectroscopic methods are used for structural elucidation.

This protocol is designed to separate 3-Iodo-L-tyrosine from its parent compound, L-tyrosine, and potential di-iodinated byproducts. The choice of a C18 column is based on its proven efficacy in retaining and separating aromatic amino acids via reversed-phase chromatography.

Objective: To quantify the purity of a 3-Iodo-L-tyrosine sample.

Methodology:

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water. The TFA acts as an ion-pairing agent to improve peak shape.

-

Mobile Phase B: Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the 3-Iodo-L-tyrosine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Return to 95% A, 5% B

-

35-40 min: Column re-equilibration.

-

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by expressing the area of the 3-Iodo-L-tyrosine peak as a percentage of the total peak area.

-

Trustworthiness: This protocol is self-validating through the use of a reference standard of known purity to confirm retention time and response factor. The gradient elution ensures that both the more polar L-tyrosine and potentially less polar di-iodinated species are effectively separated from the main analyte peak.

Part 3: Applications in Research and Drug Development

The unique biochemical profile of 3-Iodo-L-tyrosine makes it an indispensable tool across several research disciplines.

Role in Endocrine Research: Thyroid Hormone Synthesis

3-Iodo-L-tyrosine is a direct and essential intermediate in the thyroid hormone synthesis pathway, which occurs in the follicular cells of the thyroid gland.[1] Tyrosine residues on the thyroglobulin protein are iodinated to form 3-Iodo-L-tyrosine (monoiodotyrosine, MIT) and 3,5-diiodotyrosine (DIT). These molecules are then coupled to form the active thyroid hormones, triiodothyronine (T3) and thyroxine (T4).[2] The ability to study and quantify 3-Iodo-L-tyrosine is therefore crucial for diagnosing thyroid disorders and developing drugs that target thyroid function.[1]

Caption: Thyroid hormone synthesis pathway.

Application in Neuroscience: Enzyme Inhibition

3-Iodo-L-tyrosine serves as a well-characterized inhibitor of tyrosine hydroxylase.[5][12] This enzyme catalyzes the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[12] By reversibly inhibiting this enzyme, researchers can controllably deplete catecholamine levels to study their roles in neurotransmission, behavior, and the pathophysiology of neurological conditions such as Parkinson's disease.[12][13]

Use in Radiopharmaceuticals

The presence of a stable iodine atom makes 3-Iodo-L-tyrosine an excellent precursor for radiolabeling.[12] By substituting the stable ¹²⁷I with a radioactive isotope such as ¹²³I, ¹²⁴I, or ¹³¹I, radiolabeled analogues can be synthesized. These compounds are invaluable in medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize and quantify biological processes, such as amino acid transport in tumors.[3][12][14]

Part 4: Handling, Storage, and Safety

Adherence to proper safety and handling protocols is paramount to ensure both the integrity of the compound and the safety of laboratory personnel.

Safe Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16]

-

Contamination: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Remove and wash contaminated clothing before reuse.[15]

Storage and Stability:

-

Temperature: For long-term stability, store at -20°C or under refrigeration (-5 to 5°C).[8]

-

Light and Air: Keep the container tightly sealed and protected from light to prevent degradation.[8][15]

| Hazard Statement | Precautionary Statement | Source(s) |

| H315: Causes skin irritation | P280: Wear protective gloves/eye protection. | [15] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [15] |

Conclusion

3-Iodo-L-tyrosine and its calcium salt are more than mere chemical reagents; they are sophisticated tools that enable profound insights into complex biological systems. From elucidating the intricacies of thyroid hormone regulation to advancing our understanding of neurodegenerative diseases and enhancing diagnostic imaging, the applications of this compound are both broad and impactful. A comprehensive grasp of its molecular structure, physicochemical properties, and appropriate handling is essential for leveraging its full potential in research and development.

References

- The Crucial Role of 3-Iodo-L-Tyrosine in Modern Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

PubChem. (n.d.). 3-Iodo-L-Tyrosine (CID 439744). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Calcium 3-iodo-L-tyrosine (CID 119026185). National Center for Biotechnology Information. Retrieved from [Link]

-

Metasci. (n.d.). Safety Data Sheet 3-Iodo-L-tyrosine. Retrieved from [Link]

-

mzCloud. (2015, March 16). 3 Iodo L tyrosine. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000327: 3,5-Diiodo-L-tyrosine. Retrieved from [Link]

- BenchChem. (n.d.). Analytical Methods for the Detection of 3-Iodo-L-tyrosine: Application Notes and Protocols.

- BenchChem. (n.d.). An In-depth Technical Guide to 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

-

Wikipedia. (n.d.). 3-Iodotyrosine. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Diiodo-L-tyrosine. NIST Chemistry WebBook. Retrieved from [Link]

-

Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References. Retrieved from [Link]

-

Fernández-Espejo, E., & Bis-Humbert, C. (2018). Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism. Neurotoxicology, 67, 178-189. Retrieved from [Link]

-

Filimonova, I. L. (2022). Facile Synthesis of l-3,5-Diiodotyrosine by Solvent-Free Iodination of l-Tyrosine with 2,4,6,8-Tetraiodoglycoluril. Russian Journal of Organic Chemistry, 58(11), 1673-1675. Retrieved from [Link]

-

MYPROTEIN. (2021, January 22). L-Tyrosine | Benefits, Uses, Dosage & Side Effects. Retrieved from [Link]

-

Shikano, N., et al. (n.d.). Chemical structures of 3-[123I]iodo-α-methyl-L-tyrosine. ResearchGate. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Iodo-L-tyrosine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. medkoo.com [medkoo.com]

- 7. 3-IODO-L-TYROSINE | 70-78-0 [chemicalbook.com]

- 8. isotope.com [isotope.com]

- 9. Calcium 3-iodo-L-tyrosine | C16H14CaI2N2O6 | CID 119026185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sds.metasci.ca [sds.metasci.ca]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-Iodo-L-tyrosine Calcium

Foreword: The Strategic Importance of 3-Iodo-L-tyrosine and its Calcium Salt

3-Iodo-L-tyrosine, a halogenated derivative of the essential amino acid L-tyrosine, serves as a pivotal molecule in both biological and pharmaceutical research. It is a key intermediate in the biosynthesis of thyroid hormones, specifically as a precursor to triiodothyronine (T3) and thyroxine (T4).[1][2] Beyond its physiological role, 3-Iodo-L-tyrosine is a valuable tool for researchers as a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine.[3] This property allows for the modulation of neurotransmitter pathways, which is crucial for studies in neuropharmacology and neurodegenerative diseases.[4]

The calcium salt of 3-Iodo-L-tyrosine offers distinct advantages in formulation and handling. By converting the amino acid to its calcium salt, we can potentially improve its stability and modify its solubility characteristics, which can be beneficial for various applications in drug development and as a reference standard in analytical methodologies.[5]

This guide provides a comprehensive, field-proven approach to the synthesis of 3-Iodo-L-tyrosine and its subsequent conversion to the calcium salt. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the entire process from starting material to purified product.

Part 1: Synthesis of 3-Iodo-L-tyrosine

The synthesis of 3-Iodo-L-tyrosine is achieved through the direct electrophilic iodination of L-tyrosine. The phenolic ring of tyrosine is activated towards electrophilic substitution, and the hydroxyl group directs the incoming electrophile to the ortho positions. By carefully controlling the stoichiometry of the reagents, we can favor the formation of the mono-iodinated product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of this synthesis is an electrophilic aromatic substitution reaction. An iodine electrophile (I+) is generated in situ and attacks the electron-rich aromatic ring of L-tyrosine. The hydroxyl group of tyrosine is a strong activating group, directing the substitution primarily to the ortho positions (3 and 5). To achieve mono-substitution, it is crucial to use a slight excess of L-tyrosine relative to the iodinating agent.

Caption: Electrophilic iodination of L-tyrosine.

Detailed Step-by-Step Synthesis Protocol

This protocol is designed for a preparative laboratory scale.

Materials:

-

L-Tyrosine

-

Iodine (I₂)

-

Ammonium Hydroxide (25% solution)

-

Hydrochloric Acid (concentrated and dilute)

-

Deionized Water

-

Ethanol

Equipment:

-

Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

-

Cooling bath (chiller)

-

Heating mantle

-

pH meter

-

Vacuum filtration apparatus (Büchner funnel)

-

Drying oven

Procedure:

-

Dissolution of L-Tyrosine: In a jacketed glass reactor, suspend L-Tyrosine (1.0 equivalent) in deionized water. Add concentrated hydrochloric acid to dissolve the L-tyrosine completely. The solution should be clear.

-

Basification and Cooling: Cool the reactor to -10 to 0°C using a cooling bath. Slowly add a 25% ammonium hydroxide solution to the stirred L-tyrosine solution until a white suspension is formed. The pH should be alkaline. This deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and reactivity towards the electrophilic iodine.

-

Iodination: While maintaining the temperature between -10 and 0°C, add a solution of iodine (1.08 equivalents) in ethanol portion-wise over approximately 5 hours. The slow addition and low temperature are critical to control the reaction rate and minimize the formation of the di-iodinated byproduct.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at -10 to 0°C for an additional 2 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation:

-

Slowly warm the reaction mixture to room temperature.

-

Carefully adjust the pH of the suspension to the isoelectric point of 3-Iodo-L-tyrosine (approximately pH 4-5) using dilute hydrochloric acid. At this pH, the amino acid has a net-zero charge and is least soluble, causing it to precipitate.

-

Stir the suspension for 1-2 hours to ensure complete precipitation.

-

Collect the crude 3-Iodo-L-tyrosine by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove inorganic salts, followed by a wash with cold ethanol to aid in drying.

-

Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

-

Part 2: Purification of 3-Iodo-L-tyrosine

Purification of the crude 3-Iodo-L-tyrosine is essential to remove unreacted L-tyrosine, di-iodinated byproducts, and other impurities. Recrystallization is an effective method for this purpose.

Recrystallization Protocol

Solvent System Selection: The ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at room temperature. For 3-Iodo-L-tyrosine, a mixture of water and a water-miscible organic solvent like ethanol or isopropanol is effective. The solubility of 3-Iodo-L-tyrosine is also pH-dependent; it is more soluble in acidic and basic solutions.

Procedure:

-

Dissolution: In a suitable flask, suspend the crude 3-Iodo-L-tyrosine in deionized water. Heat the suspension to near boiling.

-

pH Adjustment for Dissolution: While hot, slowly add a dilute basic solution (e.g., 1M NaOH) dropwise until the 3-Iodo-L-tyrosine dissolves completely. Avoid adding a large excess of base.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the activated carbon.

-

Crystallization: Allow the hot, clear solution to cool slowly. As the solution cools, carefully adjust the pH back to the isoelectric point (pH 4-5) with a dilute acidic solution (e.g., 1M HCl). This will cause the purified 3-Iodo-L-tyrosine to crystallize out of the solution. Slow cooling is crucial for the formation of well-defined crystals and efficient purification.

-

Isolation and Drying:

-

Once the suspension has reached room temperature, cool it further in an ice bath for at least one hour to maximize the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water, followed by cold ethanol.

-

Dry the purified 3-Iodo-L-tyrosine under vacuum at 60°C.

-

Part 3: Synthesis of 3-Iodo-L-tyrosine Calcium

The conversion of 3-Iodo-L-tyrosine to its calcium salt is a straightforward acid-base reaction. The calcium salt is formed by reacting two equivalents of the amino acid with one equivalent of a suitable calcium base, such as calcium hydroxide.

Reaction Principle

3-Iodo-L-tyrosine, being an amino acid, is an amphoteric molecule. The carboxylic acid group can be deprotonated by a base. In the presence of calcium hydroxide, two molecules of 3-Iodo-L-tyrosine react with one molecule of calcium hydroxide to form the calcium salt, with water as the byproduct.

Caption: Formation of 3-Iodo-L-tyrosine Calcium.

Detailed Step-by-Step Synthesis Protocol

Materials:

-

Purified 3-Iodo-L-tyrosine

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized Water

Equipment:

-

Glass reactor with overhead stirrer and temperature probe

-

Heating mantle

-

Vacuum filtration apparatus

-

Drying oven

Procedure:

-

Suspension: In a glass reactor, suspend the purified 3-Iodo-L-tyrosine (2.0 equivalents) in deionized water.

-

Reaction: While stirring, add calcium hydroxide (1.0 equivalent) to the suspension. The molar ratio of the amino acid to calcium hydroxide should be approximately 2.8-3.8 to 1 by weight.[6][7]

-

Heating and Dissolution: Gently heat the mixture to 40-50°C. As the reaction proceeds, the suspension should gradually dissolve as the more soluble calcium salt is formed.

-

Reaction Completion: Continue stirring at 40-50°C for 2-4 hours to ensure the reaction goes to completion. The solution should become clear or nearly clear.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

If the product does not precipitate upon cooling, the water can be removed under reduced pressure to yield the solid calcium salt. Alternatively, a non-solvent such as ethanol can be added to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold deionized water and then with ethanol.

-

Dry the final 3-Iodo-L-tyrosine calcium salt in a vacuum oven at 60-70°C to a constant weight.

-

Part 4: Purification and Quality Control

The purity of the final 3-Iodo-L-tyrosine calcium salt is critical for its intended application. The primary method of purification is recrystallization.

Purification of 3-Iodo-L-tyrosine Calcium

Recrystallization Procedure:

-

Dissolution: Dissolve the crude calcium salt in a minimal amount of hot deionized water.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature. The calcium salt will crystallize out. Cooling in an ice bath can further increase the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Quality Control and Characterization

The purity and identity of the synthesized 3-Iodo-L-tyrosine and its calcium salt should be confirmed using appropriate analytical techniques.

| Technique | Purpose | Typical Parameters/Expected Results |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of 3-Iodo-L-tyrosine and its calcium salt. | Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).Mobile Phase: Gradient of 0.1% TFA in water (A) and acetonitrile (B).Detection: UV at 280 nm.[8] Expected purity >98%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the products. | ¹H NMR: Should show characteristic peaks for the aromatic and aliphatic protons of the 3-Iodo-L-tyrosine moiety.[2] |

| Mass Spectrometry (MS) | To confirm the molecular weight of the products. | 3-Iodo-L-tyrosine: Expected m/z for [M+H]⁺ ≈ 308.0.3-Iodo-L-tyrosine Calcium: Analysis will show the parent amino acid. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm salt formation. | Disappearance or shift of the carboxylic acid C=O stretch upon formation of the calcium salt. |

| Elemental Analysis | To determine the elemental composition, including the calcium content. | The measured percentages of C, H, I, N, O, and Ca should be in close agreement with the theoretical values. |

Summary of Physicochemical Properties

| Property | 3-Iodo-L-tyrosine | 3-Iodo-L-tyrosine Calcium |

| CAS Number | 70-78-0[3] | 7681-60-9 |

| Molecular Formula | C₉H₁₀INO₃[2] | C₁₈H₁₈CaI₂N₂O₆ |

| Molecular Weight | 307.09 g/mol [3] | 652.22 g/mol |

| Appearance | White to off-white powder[4] | White to off-white powder |

| Melting Point | ~205-210 °C (decomposes)[2][3] | Not available |

| Solubility | Soluble in dilute aqueous acid and base.[3] Slightly soluble in water.[9] | More soluble in water than the free acid. |

Conclusion

This technical guide has outlined a robust and reproducible methodology for the synthesis and purification of 3-Iodo-L-tyrosine and its calcium salt. The direct iodination of L-tyrosine followed by conversion to the calcium salt provides an efficient route to this valuable compound. Careful control of reaction conditions and rigorous purification are paramount to achieving a high-purity product suitable for demanding research and drug development applications. The analytical methods described herein provide a framework for the comprehensive characterization and quality control of the final product.

References

- BenchChem. (2025).

- CN1587257A - Process for preparing amino acid chelated calcium and its special device.

- Cayman Chemical. (2024, July 18). Biomimetic Synthesis of Calcium Carbonate in Bile in the presence of Amino Acids.

- CN1275937C - Process for preparing amino acid chelated calcium and its special device.

- Filimonova, I. L. (2022, December). Facile Synthesis of l-3,5-Diiodotyrosine by Solvent-Free Iodination of l-Tyrosine with 2,4,6,8-Tetraiodoglycoluril. Russian Journal of Organic Chemistry, 58(11), 1673-1675.

- Hutton, C. A., & Skaff, O. (2003). A convenient preparation of dityrosine via Miyaura borylation-Suzuki coupling of iodotyrosine derivatives. Tetrahedron Letters, 44(26), 4895–4898.

- Protocols.io. (2018, October 17). Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions.

- WO2002030948A2 - A composition and method for preparing amino acid chelates free of interfering ions.

- PubChem. (n.d.). 3-Iodo-L-Tyrosine.

- Sigma-Aldrich. (n.d.). 3-Iodo-L-tyrosine 70-78-0.

- Chem-Impex. (n.d.). 3-Iodo-L-tyrosine.

- ResearchGate. (2025, August 6).

- CN109704983B - Method for the synthesis of 3-iodo-N-protected-L-tyrosine methyl ester by de-MOM protection.

- ACS Publications. (2005, August 10). Synthesis of the Side Chain Cross-Linked Tyrosine Oligomers Dityrosine, Trityrosine, and Pulcherosine. The Journal of Organic Chemistry.

- PubMed. (2005, January 5). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Iodide and Thyroid Hormones.

- Wikipedia. (n.d.). 3-Iodotyrosine.

- Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References.

- RSC Publishing. (n.d.). Synthesis and transformation of calcium carbonate polymorphs with chiral purine nucleotides. New Journal of Chemistry.

- Wiley Online Library. (2012, October 15).

- ResearchGate. (n.d.). Breaking down IL into simplified model systems.

- PubMed. (1956, September 25). [Synthesis of 3-iodotyrosine].

- Axios Research. (n.d.). 3-Iodo-L-Tyrosine - CAS - 70-78-0.

- ResearchGate. (2015, March 26). How can I prepare L-Tyrosine solution?.

- ElectronicsAndBooks. (n.d.). Kinetics of Iodination. I. A Comparison of the Kinetics of Iodination of N-Acetyl-L-Tyrosine and N-Acetyl-3-iodo-L-Tyrosine.

- MedchemExpress.com. (n.d.).

- Benchchem. (n.d.).

- ECHEMI. (n.d.). How can I prepare L-Tyrosine solution?.

- MDPI. (n.d.). Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124.

- RSC Publishing. (2026, January 29).

- ResearchGate. (2025, June 22). Please help! How to prepare L-tyrosine solution?.

- PubMed. (1956, September 25). [Synthesis of 3-iodotyrosine].

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- PMC - NIH. (2020, October 23).

- Chemistry Stack Exchange. (2020, July 11). The Solubility of Tyrosine.

- PubChem - NIH. (n.d.). Fmoc-3-iodo-L-tyrosine | C24H20INO5 | CID 10875104.

- Benchchem. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Iodo-L-tyrosine 70-78-0 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scialert.net [scialert.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Mechanism of Action of 3-Iodo-L-tyrosine Calcium

Abstract

3-Iodo-L-tyrosine, a halogenated derivative of the essential amino acid L-tyrosine, is a molecule of significant interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the in vitro mechanism of action of 3-Iodo-L-tyrosine, with a particular focus on its calcium salt. We will delve into its primary molecular interactions, including the inhibition of key enzymes such as tyrosine hydroxylase and thyroid peroxidase, and its engagement with cellular transport systems. Furthermore, this guide will detail the downstream cellular consequences of these interactions and provide robust, field-proven protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the in vitro pharmacology of 3-Iodo-L-tyrosine calcium.

Introduction: The Multifaceted Role of 3-Iodo-L-tyrosine

3-Iodo-L-tyrosine (MIT) is a naturally occurring molecule that serves as an intermediate in the synthesis of thyroid hormones[1][2]. Its structure, featuring an iodine atom on the phenyl ring of L-tyrosine, confers unique biological activities that extend beyond its role in thyroid physiology. In the realm of in vitro research, 3-Iodo-L-tyrosine is primarily recognized for its potent inhibitory effects on key enzymes involved in crucial physiological pathways[2][3]. This guide will elucidate these mechanisms, providing a foundational understanding for its application in various research contexts. The use of the calcium salt of 3-Iodo-L-tyrosine offers specific physicochemical properties that can be advantageous in experimental settings, such as improved solubility and stability in aqueous solutions.

Molecular Mechanisms of Action

The in vitro effects of 3-Iodo-L-tyrosine calcium are predominantly mediated through its interaction with specific enzymes and cellular transporters.

Inhibition of Tyrosine Hydroxylase

A primary and well-characterized mechanism of action for 3-Iodo-L-tyrosine is the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine[2][3][4].

-

Kinetics of Inhibition: Studies have demonstrated that 3-Iodo-L-tyrosine acts as a competitive inhibitor with respect to the substrate L-tyrosine and an uncompetitive inhibitor with respect to the cofactor tetrahydropterin[3]. This dualistic inhibitory profile suggests that 3-Iodo-L-tyrosine binds to the enzyme-cofactor complex, directly competing with the natural substrate for the active site. The binding of 3-Iodo-L-tyrosine is pH-dependent, involving two groups with pKa values of approximately 5.5 and 7.5, one of which must be protonated for effective binding[3].

-

Causality of Inhibition: The structural similarity between 3-Iodo-L-tyrosine and L-tyrosine allows it to be recognized by the active site of tyrosine hydroxylase. However, the presence of the bulky iodine atom at the 3-position of the phenyl ring likely interferes with the proper positioning of the substrate for hydroxylation, thereby preventing the catalytic conversion to L-DOPA.

Diagram: Tyrosine Hydroxylase Inhibition Pathway

Caption: Competitive inhibition of tyrosine hydroxylase by 3-Iodo-L-tyrosine.

Inhibition of Thyroid Peroxidase

3-Iodo-L-tyrosine also functions as an inhibitor of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones[5]. TPO catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on thyroglobulin[6].

-

Significance in Thyroid Physiology: In an in vitro setting, the addition of 3-Iodo-L-tyrosine can be used to probe the regulatory mechanisms of TPO and to study the impact of substrate/product inhibition on thyroid hormone synthesis.

Interaction with L-Type Amino Acid Transporters (LATs)

3-Iodo-L-tyrosine, being an amino acid analog, utilizes cellular transport systems for entry into cells. Specifically, it is a substrate for L-type amino acid transporters (LATs), such as LAT1[6][7].

-

Transport Dynamics: LATs are sodium-independent exchangers that mediate the transport of large neutral amino acids across the cell membrane. The uptake of 3-Iodo-L-tyrosine via LAT1 is a critical step for its intracellular activity, particularly its ability to inhibit intracellular enzymes like tyrosine hydroxylase. In vitro studies have shown that the transport of iodinated tyrosine analogs is dependent on the proliferation rate of cells, with rapidly dividing cells exhibiting higher uptake[6].

-

Experimental Implications: The reliance on LATs for cellular entry means that in vitro experiments must be designed with consideration for the expression levels of these transporters in the chosen cell lines. Competition for transport with other large neutral amino acids can also influence the observed efficacy of 3-Iodo-L-tyrosine.

Cellular Consequences of 3-Iodo-L-tyrosine Calcium Action

The molecular interactions of 3-Iodo-L-tyrosine calcium translate into observable cellular effects in vitro.

Effects on Neuronal Cells

In neuronal cell lines, the primary effect of 3-Iodo-L-tyrosine is the reduction of catecholamine synthesis due to the inhibition of tyrosine hydroxylase.

-

Dopaminergic Neuron Models: In cell lines such as SH-SY5Y, which can be differentiated into a dopaminergic phenotype, treatment with 3-Iodo-L-tyrosine leads to a dose-dependent decrease in dopamine production. This makes it a valuable tool for studying the consequences of impaired catecholamine synthesis in models of neurological disorders like Parkinson's disease.

-

Assessment of Cellular Viability: It is crucial to distinguish between the specific inhibitory effects of 3-Iodo-L-tyrosine and any potential cytotoxicity. Standard cell viability assays, such as MTT or LDH release assays, should be performed in parallel with functional assays to ensure that the observed effects are not due to a general loss of cell health.

Effects on Thyroid Follicular Cells

In thyroid follicular cell lines (e.g., FRTL-5), the inhibitory effect of 3-Iodo-L-tyrosine on thyroid peroxidase can be investigated.

-

Impact on Thyroglobulin Iodination: The inhibition of TPO by 3-Iodo-L-tyrosine is expected to lead to a reduction in the iodination of thyroglobulin, the precursor protein for thyroid hormones. This can be assessed in vitro by measuring the incorporation of radioactive iodine into thyroglobulin.

-

Thyroid Hormone Synthesis: Consequently, a decrease in the synthesis and secretion of triiodothyronine (T3) and thyroxine (T4) would be anticipated. These hormones can be quantified in the cell culture supernatant using specific immunoassays.

Experimental Protocols

The following protocols provide a framework for the in vitro investigation of the mechanism of action of 3-Iodo-L-tyrosine calcium.

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of 3-Iodo-L-tyrosine on tyrosine hydroxylase activity[7][8].

-

Principle: Tyrosine hydroxylase converts L-tyrosine to L-DOPA. The L-DOPA produced is then oxidized by sodium periodate to form dopachrome, a colored product that can be quantified spectrophotometrically at 475 nm.

-

Materials:

-

Recombinant Tyrosine Hydroxylase

-

L-Tyrosine

-

3-Iodo-L-tyrosine Calcium

-

Tetrahydrobiopterin (BH4)

-

Ferrous Sulfate (FeSO4)

-

Sodium Periodate

-

HEPES buffer (pH 7.0)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of 3-Iodo-L-tyrosine calcium in a suitable solvent (e.g., dilute HCl, then neutralize). Note the solubility of 3-Iodo-L-tyrosine is approximately 3 mg/mL in water[3]. The solubility is pH-dependent[8].

-

In a 96-well plate, add increasing concentrations of 3-Iodo-L-tyrosine calcium. Include a vehicle control (no inhibitor).

-

Prepare a reaction mixture containing HEPES buffer, BH4, and FeSO4.

-

Add the tyrosine hydroxylase enzyme to the reaction mixture and pre-incubate with the inhibitor for 10-15 minutes at 37°C.

-

Initiate the reaction by adding L-tyrosine.

-

After a defined incubation period (e.g., 20 minutes) at 37°C, stop the enzymatic reaction and initiate the colorimetric reaction by adding sodium periodate.

-

Read the absorbance at 475 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of 3-Iodo-L-tyrosine calcium and determine the IC50 value.

-

Diagram: Tyrosine Hydroxylase Assay Workflow

Sources

- 1. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 2. H63789.03 [thermofisher.com]

- 3. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Cellular Uptake of Thyroid Hormones - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. Tyrosine iodination and iodotyrosyl coupling of the N-terminal thyroid hormone forming site of human thyroglobulin modulate its binding to auto- and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 3-Iodo-L-tyrosine as a Tyrosine Hydroxylase Inhibitor

An In-Depth Technical Guide:

Prepared by a Senior Application Scientist, this guide provides a detailed exploration of 3-Iodo-L-tyrosine as a potent inhibitor of Tyrosine Hydroxylase. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound in their work. This document delves into the biochemical mechanisms, presents validated experimental evidence, and offers detailed protocols for practical application.

Introduction: The Gatekeeper of Catecholamine Synthesis

In the intricate landscape of neurochemistry, the synthesis of catecholamines—dopamine, norepinephrine, and epinephrine—is a fundamental process governing mood, motor control, and stress responses.[1] The entire cascade is governed by a single rate-limiting enzyme: Tyrosine Hydroxylase (TH).[2][3][4][5] This enzyme catalyzes the initial, crucial conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to all catecholamines.[1][2] Understanding and manipulating the activity of TH is therefore paramount for research into neurological and endocrine systems.

3-Iodo-L-tyrosine (also known as monoiodotyrosine or MIT), a naturally occurring intermediate in the synthesis of thyroid hormones, has emerged as a powerful pharmacological tool due to its potent inhibitory effect on Tyrosine Hydroxylase.[6][7][8][9] By selectively blocking this enzymatic step, 3-Iodo-L-tyrosine provides researchers with a precise method to probe the downstream effects of catecholamine depletion, model disease states, and investigate the complex regulatory networks of neurotransmitter production.[6][10]

Section 1: A Profile of the Target Enzyme - Tyrosine Hydroxylase

To appreciate the action of an inhibitor, one must first understand the target. Tyrosine Hydroxylase is a tetrahydrobiopterin (BH4) and iron-dependent monooxygenase that orchestrates the first and most critical step in catecholamine production.[1][3]

-

Structure and Function: TH is a member of the aromatic amino acid hydroxylase family.[2] It utilizes molecular oxygen, the cofactor BH4, and a non-heme iron (Fe2+) atom at its active site to hydroxylate the meta position of L-tyrosine, yielding L-DOPA.[2]

-

Regulation of Activity: The activity of TH is tightly controlled through several mechanisms. In the short term, it is subject to feedback inhibition by the catecholamines themselves (dopamine, norepinephrine), which compete with the binding of the BH4 cofactor.[3] Its activity is also rapidly modulated by phosphorylation at various serine residues within its regulatory domain, a process driven by multiple protein kinases.[2][3]

-

Pathological Relevance: The dysregulation of TH is implicated in a host of disorders. A deficiency in its function is a hallmark of Parkinson's disease, leading to the characteristic loss of dopamine.[1][3] Conversely, its overactivity can be associated with conditions like hypertension or stress-related disorders.[3][11]

The central role of TH in both normal physiology and disease makes it a critical target for pharmacological intervention.

Section 2: Mechanism of 3-Iodo-L-tyrosine Inhibition

3-Iodo-L-tyrosine exerts its effect through a direct interaction with the Tyrosine Hydroxylase enzyme. Evidence points to a competitive inhibition mechanism, where 3-Iodo-L-tyrosine, due to its structural similarity to the native substrate L-tyrosine, vies for binding at the enzyme's active site.[12]

By occupying the active site, 3-Iodo-L-tyrosine prevents the binding and subsequent hydroxylation of L-tyrosine, effectively halting the production of L-DOPA and, consequently, all downstream catecholamines. This reversible binding is a key feature, allowing for controlled and temporary modulation of TH activity in experimental settings.[7]

Quantitative Analysis of Inhibition

The potency of an inhibitor is a critical parameter for experimental design. Studies have quantified the inhibitory effect of 3-Iodo-L-tyrosine on TH activity, providing valuable data for determining effective concentrations in both in vitro and in vivo models.

| Concentration of 3-Iodo-L-tyrosine | Observed TH Inhibition | Source |

| 10 µM | 60-70% | [13] |

| 50 µM | ~50% (IC₅₀) | [12] |

| 100 µM | 100% | [13] |

This table summarizes key findings on the inhibitory potency of 3-Iodo-L-tyrosine. The value of ~50% inhibition at 50 µM effectively establishes the half-maximal inhibitory concentration (IC₅₀) under the specified assay conditions.

Section 3: Experimental Evidence and Core Applications

The utility of 3-Iodo-L-tyrosine is validated by a body of research spanning from isolated enzyme assays to complex animal models.

In Vitro Evidence

Direct evidence for TH inhibition comes from in vitro enzymatic assays. Using purified TH or tissue homogenates, researchers have demonstrated a dose-dependent reduction in L-DOPA production in the presence of 3-Iodo-L-tyrosine.[12][13] For example, a study using planarian homogenates showed significant inhibition of TH activity at concentrations of 0.1 and 1 mM.[14][15] More recently, a real-time colorimetric plate reader assay confirmed that 50 µM of 3-Iodo-L-tyrosine inhibits recombinant human TH activity by 50%.[12] These assays are fundamental for confirming the direct molecular interaction and for screening other potential inhibitors.

In Vivo Consequences and Disease Modeling

The true power of 3-Iodo-L-tyrosine is revealed in its in vivo applications, where it can induce a state of catecholamine depletion that mimics certain disease pathologies.

-

Parkinson's Disease Modeling: A pivotal study demonstrated that administering excess 3-Iodo-L-tyrosine to mice induces Parkinson-like features.[10] Infusion into the dorsal striata resulted in reduced striatal TH density, a loss of TH-expressing neurons in the substantia nigra, and the emergence of motor deficits like akinesia and bradykinesia.[10] This provides a direct causal link between the inhibition of TH by this compound and the development of a parkinsonian phenotype, establishing it as a valuable tool for studying the disease's progression and testing therapeutic interventions.

-

Neurodevelopmental Studies: In the planarian Dugesia dorotocephala, exposure to 3-Iodo-L-tyrosine led to a significant decrease in dopamine concentrations and a reversible loss of eye pigmentation, a process dependent on tyrosine metabolism.[14] This highlights its utility in studying the role of catecholamines in development and regeneration.

Section 4: Key Methodologies and Experimental Protocols

To ensure scientific integrity, protocols must be robust and self-validating. The following methodologies provide a framework for utilizing 3-Iodo-L-tyrosine in a research setting.

Protocol 1: In Vitro Real-Time Spectrophotometric TH Inhibition Assay

This protocol is adapted from a validated high-throughput method and allows for real-time kinetic analysis of TH inhibition.[12] The principle relies on the oxidation of the product, L-DOPA, into the chromophore dopachrome, which can be measured at 475 nm.

Causality Behind Choices:

-

Recombinant Human TH: Using a purified recombinant enzyme ensures that the observed inhibition is specific to TH and not confounded by other enzymes in a tissue lysate.

-

Sodium Periodate: This oxidizing agent provides an immediate and stable conversion of L-DOPA to a colored product, enabling a continuous, kinetic reading rather than a single endpoint measurement.

-

Controls: The inclusion of a "no inhibitor" control is essential to establish baseline enzyme activity (100%), while a "no enzyme" control corrects for any non-enzymatic background signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.2).

-

Mixture A (Enzyme/Cofactor Mix): In the assay buffer, prepare a solution containing recombinant human Tyrosine Hydroxylase (hTH), catalase (to remove H₂O₂), and the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).

-

Mixture B (Substrate/Developer Mix): In the assay buffer, prepare a solution containing the substrate L-tyrosine and the developing agent, sodium periodate.

-

Inhibitor Stock: Prepare a concentrated stock solution of 3-Iodo-L-tyrosine in an appropriate solvent (e.g., dilute aqueous acid).

-

-

Assay Execution (96-well plate format):

-

Control Wells:

-

Blank: Add Assay Buffer only.

-

100% Activity: Add Mixture A.

-

-

Test Wells:

-

Add Mixture A to each well designated for inhibitor testing.

-

Add varying concentrations of the 3-Iodo-L-tyrosine stock solution to the test wells. Ensure the final solvent concentration is consistent across all wells.

-

-

Pre-incubation: Incubate the plate for 5-10 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

-

-

Initiating the Reaction:

-

To all wells (except the blank), add Mixture B to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to 37 °C.

-

Measure the absorbance at 475 nm every 10-30 seconds for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the data: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100.

-

Plot % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Protocol 2: Outline for In Vivo Induction of Parkinson-like Features in Mice

This protocol outline is based on published research demonstrating the in vivo effects of 3-Iodo-L-tyrosine and should be conducted under strict ethical guidelines for animal research.[10]

Causality Behind Choices:

-

Unilateral Injection: Injecting the inhibitor into one side of the brain (e.g., the left dorsal striatum) allows the contralateral, uninjected side to serve as an internal control for each animal, reducing inter-animal variability.

-

Behavioral Tests: Tests like the cylinder test (for akinesia/bradykinesia) and open field test (for locomotion) provide functional, quantitative readouts of the motor deficits expected from dopamine depletion in the nigrostriatal pathway.

-

Immunohistochemistry: Staining for TH in brain slices post-mortem provides direct visual and quantifiable evidence of neuronal damage and loss in the targeted region (substantia nigra and striatum).

Step-by-Step Outline:

-

Animal Model: Use appropriate mouse strain (e.g., C57BL/6). House animals according to institutional guidelines.

-

Surgical Procedure (Stereotaxic Injection):

-

Anesthetize the mouse using an approved protocol (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Following sterile procedure, expose the skull and identify the coordinates for the target brain region (e.g., dorsal striatum).

-

Slowly infuse a specific concentration of 3-Iodo-L-tyrosine (or vehicle control) into the target region using a microinjection pump.

-

-

Post-Operative Care & Monitoring: Provide appropriate analgesia and monitor the animals for recovery.

-

Behavioral Analysis (e.g., 1-4 weeks post-injection):

-

Cylinder Test: Place the mouse in a transparent cylinder and record the number of times it rears and touches the wall with its left, right, or both forepaws. A preference for the ipsilateral (non-impaired) paw indicates a motor deficit.

-

Open Field Test: Analyze locomotion patterns, turning bias, and overall activity in an open arena.

-

-

Endpoint Analysis (Histology):

-

Perfuse the animals and extract the brains.

-

Prepare coronal brain sections using a cryostat or vibratome.

-

Perform immunohistochemical staining for Tyrosine Hydroxylase (TH).

-

Image the substantia nigra and striatum of both hemispheres.

-

Quantify the results by measuring the optical density of TH-positive fibers in the striatum and counting the number of TH-positive neurons in the substantia nigra.

-

Conclusion

3-Iodo-L-tyrosine is more than a mere chemical compound; it is a precision tool that enables the scientific community to dissect the complexities of catecholamine neurobiology. Its role as a potent, competitive inhibitor of Tyrosine Hydroxylase is well-supported by robust in vitro and in vivo data. By providing a reliable method to induce controlled catecholamine depletion, it serves as an indispensable asset for modeling neurological disorders like Parkinson's disease, studying the fundamental roles of neurotransmitters in behavior and development, and for the primary screening of novel therapeutic agents targeting the catecholaminergic system.

References

- The Crucial Role of 3-Iodo-L-Tyrosine in Modern Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Aikkal, R. (2025, March 24). Tyrosine Hydroxylase (TH): Structure, Function, and Therapeutic Implications. ResearchGate. Retrieved from [Link]

-

Spejo, E., et al. (2018). Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism. Neuroscience, 385, 144-157. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Tyrosine hydroxylase. Wikipedia. Retrieved from [Link]

-

Nagatsu, T., Levitt, M., & Udenfriend, S. (2001). Tyrosine hydroxylase: human isoforms, structure and regulation in physiology and pathology. Journal of Neural Transmission. Supplementum, (62), 103-116. Retrieved from [Link]

-

Dunkley, P. R., & Dickson, P. W. (2019). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. ACS Chemical Neuroscience, 10(3), 1219-1226. Retrieved from [Link]

-

Ness, D. K., et al. (1996). Effects of 3-iodo-L-tyrosine, a tyrosine hydroxylase inhibitor, on eye pigmentation and biogenic amines in the planarian, Dugesia dorotocephala. Fundamental and Applied Toxicology, 30(2), 153-161. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). 3-Iodotyrosine. Wikipedia. Retrieved from [Link]

-

Haavik, J., & Toska, K. (n.d.). Tyrosine hydroxylase. Cambridge Core. Retrieved from [Link]

-

Goodwin, B. L., et al. (2017). Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay. Analytical Biochemistry, 523, 30-35. Retrieved from [Link]

-

3-Iodotyrosine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

3-Iodo-L-tyrosine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Tyrosine hydroxylase: human isoforms, structure and regulation in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine hydroxylase - Leong's Manual of Diagnostic Antibodies for Immunohistology [cambridge.org]

- 6. nbinno.com [nbinno.com]

- 7. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 8. 3-Iodo-L-tyrosine 70-78-0 [sigmaaldrich.com]

- 9. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are TYH inhibitors and how do they work? [synapse.patsnap.com]

- 12. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Effects of 3-iodo-L-tyrosine, a tyrosine hydroxylase inhibitor, on eye pigmentation and biogenic amines in the planarian, Dugesia dorotocephala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

3-Iodo-L-tyrosine in thyroid hormone synthesis pathways

An In-Depth Technical Guide to 3-Iodo-L-Tyrosine in Thyroid Hormone Synthesis Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-L-tyrosine, or monoiodotyrosine (MIT), is a cornerstone intermediate in the intricate biochemical cascade of thyroid hormone synthesis. This guide provides a comprehensive exploration of MIT's lifecycle, from its enzymatic formation on the thyroglobulin scaffold to its pivotal role as a direct precursor to triiodothyronine (T3), the most biologically potent thyroid hormone. We will dissect the enzymatic machinery, regulatory feedback loops, and the analytical methodologies essential for its study. For drug development professionals, this guide illuminates how targeting the synthesis and metabolism of 3-Iodo-L-tyrosine provides a robust strategy for the therapeutic modulation of thyroid function, while also considering its other significant pharmacological activities.

The Architectural Framework of Thyroid Hormone Synthesis

The thyroid gland, a butterfly-shaped organ located in the neck, is the epicentre of metabolic regulation in the body.[1][2] Its functional units are millions of spherical follicles, which are lined by follicular cells and contain a gel-like substance called colloid.[1][3] This colloid is rich in thyroglobulin (Tg), a large glycoprotein that serves as the protein backbone for the entire process of thyroid hormone synthesis.[3][4] The synthesis is a multi-step process, exquisitely controlled by the hypothalamic-pituitary-thyroid (HPT) axis.[3][5]

The process is initiated when the hypothalamus releases Thyrotropin-Releasing Hormone (TRH), which signals the anterior pituitary to secrete Thyroid-Stimulating Hormone (TSH).[1][2] TSH is the primary stimulator for the thyroid gland, enhancing every critical step of hormone production, from iodine uptake to the final release of hormones.[5][6]

The Genesis of 3-Iodo-L-Tyrosine: Iodination

The journey begins with the incorporation of iodine, an essential trace element obtained from the diet.[1][7] The formation of 3-Iodo-L-tyrosine is a critical juncture in this pathway, marking the first commitment of iodine to an organic molecule.

Iodide Trapping and Oxidation

Thyroid follicular cells actively transport iodide ions (I⁻) from the bloodstream against a steep concentration gradient, a process mediated by the Sodium-Iodide Symporter (NIS) on the basolateral membrane.[8][9] This "iodide trapping" is the rate-limiting step of hormone synthesis.[3] Once inside the cell, iodide is transported to the apical membrane, facing the follicular lumen (colloid). Here, the enzyme Thyroid Peroxidase (TPO) , a heme-containing protein, catalyzes the oxidation of iodide to a more reactive iodine species (I or I⁺).[10][11][12] This oxidation requires hydrogen peroxide (H₂O₂) as a co-substrate.[9]

Organification: The Birth of MIT

The reactive iodine species generated by TPO is then covalently bound to specific tyrosine residues on the massive thyroglobulin protein, which has been synthesized and secreted into the colloid.[6][9] This process is known as "organification." The addition of a single iodine atom to the meta-position of a tyrosine's phenol ring results in the formation of 3-Iodo-L-tyrosine (MIT) .[3][13][14] The subsequent iodination of MIT at the second meta-position forms 3,5-diiodo-L-tyrosine (DIT).[8][13]

The enzyme TPO is central to this step. The prevailing mechanistic view is that TPO does not directly iodinate the tyrosine residues within its active site. Instead, it generates reactive iodine species that are released and then react with accessible tyrosine residues on thyroglobulin in a "nonspecific" manner.[11][15][16] The structural characteristics of thyroglobulin itself, particularly the flexibility of regions containing key tyrosines, dictate which residues are available for iodination.[4][17]

Caption: Overview of Thyroid Hormone Synthesis Pathway.

The Coupling Reaction: MIT's Role as a T3 Precursor

Following iodination, TPO catalyzes a second critical reaction: the coupling of two iodotyrosine residues.[3][18] This is not a simple condensation reaction but an oxidative process.

-

The coupling of one MIT molecule and one DIT molecule forms triiodothyronine (T3) .[3][13]

-

The coupling of two DIT molecules forms thyroxine (T4) .[3][13]

The spatial arrangement of the iodotyrosine residues within the flexible thyroglobulin structure is paramount for the coupling reaction to occur efficiently.[17][19][20] T3 is significantly more biologically active than T4, which is largely considered a prohormone.[21][22] Therefore, the formation of MIT is indispensable for the direct synthesis of the body's most active thyroid hormone. While the majority of circulating T3 is produced by the peripheral deiodination of T4 in tissues like the liver and kidneys, the T3 synthesized directly in the thyroid gland is a crucial component of the hormone pool.[3][21]

Drug Development and Therapeutic Intervention

A thorough understanding of 3-Iodo-L-tyrosine's role is vital for developing therapeutics for thyroid disorders.

Targeting Thyroid Peroxidase (TPO)

Hyperthyroidism, a condition of excessive thyroid hormone production, is commonly treated with thionamide drugs like methimazole (MMI) and propylthiouracil (PTU) .[18][23] These drugs act as potent inhibitors of TPO.[11][18] By blocking TPO, they prevent both the iodination of tyrosine residues (the formation of MIT and DIT) and the subsequent coupling reaction.[18][23][24] This directly reduces the synthesis of T3 and T4, alleviating the hyperthyroid state. Research into novel TPO inhibitors continues, seeking compounds with higher specificity and fewer side effects.[25][26]

3-Iodo-L-Tyrosine as a Pharmacological Agent

Beyond its role in thyroid synthesis, 3-Iodo-L-tyrosine itself has been investigated as a pharmacological agent. It is a known inhibitor of tyrosine hydroxylase , the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, epinephrine).[14][27][28] This property makes it a valuable research tool in neuroscience for studying the effects of dopamine depletion and has been explored in experimental models of Parkinson's disease.[27][29] Drug development professionals must be aware of this "off-target" effect, as compounds structurally related to MIT could potentially impact catecholaminergic pathways.

Analytical Methodologies for Studying 3-Iodo-L-Tyrosine

Accurate quantification of 3-Iodo-L-tyrosine is essential for both basic research into thyroid physiology and for clinical diagnostics.[30][31] Several analytical techniques are employed, each with distinct advantages.

| Analytical Technique | Principle | Sensitivity | Specificity | Typical Application |

| HPLC-UV | Separation by reverse-phase chromatography, detection by UV absorbance. | Moderate | Moderate | Quantification in pharmaceutical preparations and simpler matrices.[32] |

| LC-MS/MS | Separation by liquid chromatography coupled with highly specific mass-based detection. | High | Very High | Gold standard for quantifying low levels in complex biological matrices (plasma, tissue). |

| GC-MS | Separation of volatile derivatives by gas chromatography with mass-based detection. | High | High | Requires derivatization steps, less common for routine analysis.[30] |

| Immunoassays (ELISA) | Antibody-based detection. | High | Variable | Can be used for high-throughput screening but may have cross-reactivity issues.[30] |

Experimental Protocol: Quantification of 3-Iodo-L-Tyrosine in Plasma by LC-MS/MS

This protocol provides a robust framework for the precise measurement of MIT in a biological matrix, a critical requirement for preclinical and clinical research.

Causality and Self-Validation: Each step is designed to ensure accuracy and reproducibility. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial; it co-elutes with the analyte and experiences similar matrix effects and extraction losses, allowing for precise ratiometric quantification. The protein precipitation step is essential for removing high-abundance proteins that would otherwise interfere with the analysis and damage the LC-MS system.

Methodology:

-

Sample Preparation (Protein Precipitation & Extraction):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a known concentration of the internal standard (e.g., ¹³C₆-3-Iodo-L-tyrosine). Vortex briefly.

-

Rationale: The internal standard corrects for variability in sample processing and instrument response.

-

Add 300 µL of ice-cold acetone or acetonitrile containing 0.1% formic acid.

-

Rationale: The organic solvent precipitates proteins, while the acid helps to maintain the analyte's stability and ionization state.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Rationale: This pellets the precipitated proteins, leaving the analyte and internal standard in the supernatant.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

-

Rationale: Reconstitution in the mobile phase ensures compatibility with the LC system and proper peak shape.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-programmed gradient from 5% B to 95% B is used to separate MIT from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

3-Iodo-L-tyrosine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values determined by instrument tuning).

-

Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values for the stable isotope-labeled standard).

-

-

Rationale: MRM provides exceptional specificity and sensitivity by monitoring a specific fragmentation pattern unique to the target molecule.

-

-

-

Data Analysis and Quantification:

-

Generate a calibration curve by analyzing standards of known concentrations prepared in a surrogate matrix (e.g., stripped plasma).

-